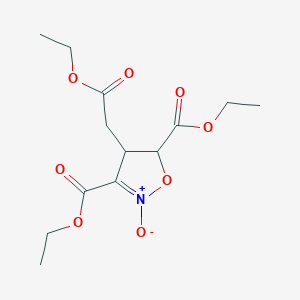![molecular formula C10H14N2O5S2 B4931184 N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine](/img/structure/B4931184.png)
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine, also known as DMTS, is a chemical compound with potential applications in scientific research. DMTS is a sulfonamide derivative that has been synthesized and studied for its biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine is not fully understood, but it is believed to involve inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide, and are involved in a variety of biological processes. Inhibition of carbonic anhydrases by N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine may have implications for the treatment of diseases such as glaucoma and epilepsy.
Biochemical and Physiological Effects
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine inhibits carbonic anhydrase activity in a dose-dependent manner. In vivo studies have shown that N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine can reduce intraocular pressure in animal models of glaucoma. N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine has also been shown to have anticonvulsant effects in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine has several advantages for use in lab experiments. It is a stable and reliable compound that can be synthesized in high yield and purity. N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine is also relatively easy to work with, and can be used in a variety of experimental settings. However, there are also limitations to the use of N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could confound experimental results.
Future Directions
There are several future directions for research on N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine. One area of interest is the development of new analogs of N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine with improved pharmacological properties. Another area of interest is the use of N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine as a diagnostic tool for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine and its potential applications in the treatment of diseases such as glaucoma and epilepsy.
Conclusion
In conclusion, N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine is a sulfonamide derivative that has potential applications in scientific research. Its synthesis method has been optimized for high yield and purity, making it a reliable compound for use in lab experiments. N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine has been studied for its biochemical and physiological effects, and has shown promise as a tool to study the role of sulfonamide derivatives in biological systems. Further research is needed to fully understand the mechanism of action of N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine and its potential applications in the treatment of diseases.
Synthesis Methods
The synthesis of N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine involves the reaction of 4-(dimethylamino)sulfonyl-2-thiophenecarboxylic acid with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide. The resulting product is then reacted with beta-alanine to yield N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine. This synthesis method has been optimized for high yield and purity, making N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine a reliable compound for scientific research.
Scientific Research Applications
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine has potential applications in scientific research as a tool to study the role of sulfonamide derivatives in biological systems. N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine has been used as a probe to study the mechanism of action of sulfonamide drugs, which are commonly used in the treatment of bacterial infections. N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine has also been studied for its potential use as a diagnostic tool for cancer and other diseases.
properties
IUPAC Name |
3-[[4-(dimethylsulfamoyl)thiophene-2-carbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S2/c1-12(2)19(16,17)7-5-8(18-6-7)10(15)11-4-3-9(13)14/h5-6H,3-4H2,1-2H3,(H,11,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCLLWAWKDAYRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-10H-phenothiazine-10-carboxamide](/img/structure/B4931111.png)




![1-[(5-bromopentyl)oxy]-3-phenoxybenzene](/img/structure/B4931162.png)

![2-({4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4931181.png)
![4-[(4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B4931197.png)
![3-({4-[(3,5-dichloro-2-methoxybenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone](/img/structure/B4931199.png)
![4-chloro-3-[3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B4931201.png)

![4-(4-bromophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4931217.png)